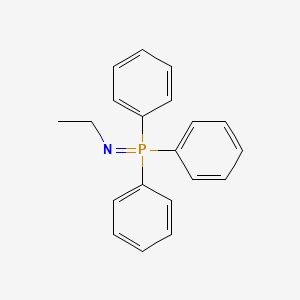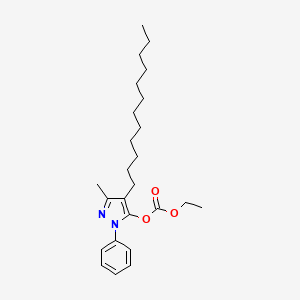![molecular formula C10H13F3N2O2 B12896571 2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87784-00-7](/img/structure/B12896571.png)
2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide is a fluorinated organic compound with the molecular formula C10H13F3N2O2 and a molecular weight of 250.22 g/mol . This compound is part of the fluorinated building blocks category and is known for its unique chemical properties due to the presence of trifluoromethyl and oxazole groups.
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-isobutyl-2-methyloxazole under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this reaction in a controlled environment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N,N-dimethylacetamide: This compound has a similar trifluoromethyl group but differs in its amide structure.
2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: This compound also contains a trifluoromethyl group but has a different aromatic substituent.
The uniqueness of 2,2,2-Trifluoro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide lies in its combination of the trifluoromethyl and oxazole groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
87784-00-7 |
|---|---|
Formule moléculaire |
C10H13F3N2O2 |
Poids moléculaire |
250.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H13F3N2O2/c1-5(2)4-7-8(17-6(3)14-7)15-9(16)10(11,12)13/h5H,4H2,1-3H3,(H,15,16) |
Clé InChI |
VPUUQFNCBHAZSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)NC(=O)C(F)(F)F)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Methylsulfanyl)-2H-pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B12896505.png)
![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)




![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)

![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)



